5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt 5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16770353
InChI: InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23;;;/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29);;;/q;3*+1/p-3
SMILES:
Molecular Formula: C23H15Na3O9S
Molecular Weight: 536.4 g/mol

5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt

CAS No.:

Cat. No.: VC16770353

Molecular Formula: C23H15Na3O9S

Molecular Weight: 536.4 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt -

Specification

Molecular Formula C23H15Na3O9S
Molecular Weight 536.4 g/mol
IUPAC Name trisodium;5-[3-(3-carboxy-5-methyl-4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-2-oxidobenzoate
Standard InChI InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23;;;/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29);;;/q;3*+1/p-3
Standard InChI Key PHMYVLMZEKQMML-UHFFFAOYSA-K
Canonical SMILES CC1=CC(=CC(=C1[O-])C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Introduction

5,5'-(1,1-Dioxido-3H-benzo[c] oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt is a complex organic compound belonging to the oxathiole derivatives family. It features a benzo[c] oxathiole moiety linked to two 2-hydroxy-3-methylbenzoic acid units. This compound is classified under organosulfur compounds and is known for its diverse applications in pharmaceuticals and materials science.

Chemical Classification

  • This compound is an oxathiole derivative, which is a class of organosulfur compounds characterized by a five-membered ring structure containing sulfur.

Synthesis and Reactivity

The synthesis of this compound involves several key steps that require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. The compound acts as an electrophile due to the electron-withdrawing nature of the oxathiole ring, making it suitable for various chemical modifications.

Biological and Scientific Applications

This compound is utilized in various scientific research applications due to its unique chemical and biological properties. Its mechanism of action in biological systems often involves interactions with cellular targets through hydrogen bonding and hydrophobic interactions, facilitated by its aromatic nature.

Hazard Information

  • Signal Word: Warning

  • Precautionary Statements: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 .

Storage and Disposal

  • The compound should be stored in a sealed container under dry conditions at room temperature.

Hazard Information Table

Hazard InformationDescription
Signal WordWarning
Precautionary StatementsP264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator